2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile
Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile is a chemical compound characterized by a benzene ring substituted with a chlorophenyl sulfanyl group and a methyl group, along with a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile typically involves the following steps:
Bromination: The starting material, 4-chlorotoluene, undergoes bromination to introduce a bromine atom at the para-position relative to the methyl group.
Sulfanylation: The brominated compound is then treated with thiophenol in the presence of a base, such as potassium carbonate, to replace the bromine atom with a sulfanyl group.
Cyanation: Finally, the sulfanyl compound is subjected to a cyanation reaction using reagents like copper(I) cyanide to introduce the nitrile group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Substitution: Reagents such as ammonia or amines in the presence of a base are used for nucleophilic substitution.
Major Products Formed:
Oxidation: 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzoic acid
Reduction: 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzylamine
Substitution: N-substituted amides
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfanyl groups with biological targets.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile exerts its effects involves its interaction with molecular targets and pathways. The sulfanyl group can act as a nucleophile, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the desired therapeutic effects.
Comparison with Similar Compounds
2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile is similar to other compounds containing sulfanyl and nitrile groups, such as:
2-[(4-Chlorophenyl)sulfanyl]phenylacetic acid
2-[(4-Chlorophenyl)sulfanyl]ethanamine hydrochloride
2-[(4-Chlorophenyl)sulfanyl]benzylamine
Uniqueness: What sets this compound apart is its specific combination of functional groups and the presence of the methyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNS/c1-10-2-7-14(11(8-10)9-16)17-13-5-3-12(15)4-6-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVRPJGYQNIMJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238207 | |
Record name | Benzonitrile, 2-[(4-chlorophenyl)thio]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461714-52-2 | |
Record name | Benzonitrile, 2-[(4-chlorophenyl)thio]-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2-[(4-chlorophenyl)thio]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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